3-(Pyrimidin-5-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-5-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-3-1-2-7-4-9-6-10-5-7/h4-6H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXSHHNKFBLSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577067 | |
| Record name | 3-(Pyrimidin-5-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112104-02-6 | |
| Record name | 3-(Pyrimidin-5-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrimidin-5-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Pyrimidin 5 Yl Propan 1 Amine and Its Precursors
Established Reaction Pathways and Procedural Optimizations
The traditional synthesis of pyrimidine (B1678525) derivatives often involves multi-step processes that may utilize harsh reagents and require significant energy input. powertechjournal.com A common approach to synthesizing compounds with a pyrimidine core involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species.
For the specific synthesis of 3-(pyrimidin-5-yl)propan-1-amine, a plausible and established pathway could involve the following general steps:
Synthesis of a Pyrimidine Precursor: This often starts with the construction of the pyrimidine ring. For instance, a classic method is the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. humanjournals.com Variations and optimizations of this reaction are continually being developed to improve yields and broaden the scope of accessible derivatives.
Functionalization of the Pyrimidine Ring: Once the pyrimidine core is formed, a key step is the introduction of a suitable functional group at the 5-position that can be elaborated into the desired propan-1-amine side chain. This might involve halogenation followed by a cross-coupling reaction, such as a Suzuki or Heck coupling, to introduce a three-carbon chain.
Elaboration of the Side Chain: The introduced three-carbon unit would then be converted to the final amine. For example, if a propenyl group is introduced, it could be hydroborated and oxidized to the corresponding alcohol, which is then converted to an amine via a Mitsunobu reaction or by conversion to a leaving group followed by amination. Alternatively, a nitrile group could be introduced and subsequently reduced to the primary amine.
Procedural optimizations in this area focus on improving reaction yields, reducing reaction times, and simplifying purification processes. This can involve the use of more efficient catalysts, optimization of reaction conditions (temperature, solvent, concentration), and the development of one-pot procedures to minimize intermediate isolation steps.
Development of Novel and Efficient Synthetic Routes
The demand for more efficient and versatile synthetic methods has led to the exploration of novel routes for pyrimidine derivatives. humanjournals.com These routes often leverage modern catalytic systems and aim to construct the target molecule in a more convergent and atom-economical fashion.
One innovative approach involves the use of multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. jmaterenvironsci.com For the synthesis of this compound precursors, an MCR could potentially bring together the necessary fragments to form the functionalized pyrimidine ring in a single step. For instance, a three-component coupling reaction catalyzed by zinc chloride has been used to synthesize 4,5-disubstituted pyrimidine analogues. humanjournals.com
Another area of development is the use of novel catalytic systems. For example, niobium pentachloride has been shown to mediate the cycloaddition of alkynes and nitriles for the synthesis of pyrimidine derivatives. researchgate.net Such methods can offer alternative reaction pathways with different substrate scopes and selectivities compared to traditional methods.
The following table provides a conceptual comparison of a traditional versus a novel synthetic approach:
| Feature | Traditional Pathway | Novel Multi-Component Pathway |
| Number of Steps | Multiple, sequential steps | Often a single step |
| Intermediate Isolation | Typically required after each step | Minimized or eliminated |
| Atom Economy | Can be lower due to byproducts | Generally higher |
| Catalyst | May use stoichiometric reagents | Often employs catalytic amounts of a metal or organocatalyst |
| Efficiency | Can be time and resource-intensive | Potentially more rapid and efficient |
Exploration of Sustainable and Green Chemistry Principles in Synthesis
In recent years, there has been a significant shift towards incorporating the principles of green chemistry into the synthesis of pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.com This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. powertechjournal.com
Key green chemistry approaches applicable to the synthesis of this compound and its precursors include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. rasayanjournal.co.in
Ultrasonic Synthesis: The use of ultrasound can also enhance reaction rates and yields by promoting better mixing and mass transfer. jmaterenvironsci.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or "neat," can reduce waste and simplify product purification. researchgate.netnih.gov Mechanochemical methods, such as grinding reactants together, fall under this category. nih.gov
Use of Greener Solvents: When a solvent is necessary, the focus is on using environmentally friendly options like water or ionic liquids. rasayanjournal.co.injmaterenvironsci.com Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. jmaterenvironsci.com
Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, is a cornerstone of green chemistry as it reduces the amount of waste generated compared to stoichiometric reagents. powertechjournal.com
The following table summarizes some green chemistry techniques and their advantages in pyrimidine synthesis:
| Green Chemistry Technique | Principle | Advantages |
| Microwave-Assisted Synthesis | Rapid and uniform heating | Shorter reaction times, higher yields, reduced side reactions. rasayanjournal.co.in |
| Ultrasonic Irradiation | Acoustic cavitation enhances reactivity | Increased reaction rates, improved yields. jmaterenvironsci.com |
| Solvent-Free Grinding | Mechanical energy drives the reaction | Reduced waste, simplified workup, environmentally friendly. researchgate.netnih.gov |
| Aqueous Media | Using water as a solvent | Non-toxic, non-flammable, readily available, simplifies some reactions. jmaterenvironsci.com |
Consideration of Stereochemical Control in Analog Synthesis
When synthesizing analogs of this compound that may contain stereocenters, controlling the stereochemistry is of paramount importance as different stereoisomers can exhibit vastly different biological activities. Research into stereochemically controlled transformations related to pyrimidine nucleosides and their analogues provides insights into the methodologies that can be applied. nih.gov
For instance, if a chiral center were to be introduced on the propanamine side chain, methods for asymmetric synthesis would be required. This could involve:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction.
Asymmetric Catalysis: Chiral catalysts can be employed to favor the formation of one enantiomer or diastereomer over the other.
Substrate-Controlled Diastereoselective Reactions: The existing stereochemistry in a molecule can be used to influence the stereochemical outcome of a new stereocenter's formation.
The study of diastereoisomeric differentiations and anomerizations in pyrimidine derivatives highlights the subtle yet crucial aspects of stereochemical control. nih.gov For example, the opening of an oxetane (B1205548) ring under acidic conditions has been shown to lead to various configurational modifications in the sugar moiety of pyrimidine nucleoside analogues. nih.gov While not directly on the propanamine side chain, these principles of controlling stereochemistry are transferable to the synthesis of more complex analogs of this compound.
Comprehensive Spectroscopic and Structural Characterization of 3 Pyrimidin 5 Yl Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity and chemical environment of each atom can be determined.
¹H NMR Spectroscopy The ¹H NMR spectrum of 3-(Pyrimidin-5-yl)propan-1-amine is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the propan-1-amine side chain. The pyrimidine ring protons are anticipated in the downfield (aromatic) region due to the deshielding effect of the ring current and the electronegative nitrogen atoms. The protons of the aliphatic chain will appear in the upfield region. The primary amine protons often appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring will resonate at lower field values compared to the sp³-hybridized carbons of the propyl chain. The chemical shifts are influenced by the proximity to the nitrogen atoms in the ring and the amino group on the chain.
Predicted NMR Data While experimental spectra are not publicly available, a predicted set of chemical shifts can be estimated based on established principles and data from analogous structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |
| Pyrimidine C2-H | 8.9 - 9.2 | 155 - 158 | Singlet (s) |
| Pyrimidine C4-H/C6-H | 8.5 - 8.8 | 156 - 159 | Singlet (s) |
| Pyrimidine C5 | - | 130 - 135 | Singlet (s) |
| Propyl Cα-H₂ | 2.6 - 2.8 | 28 - 32 | Triplet (t) |
| Propyl Cβ-H₂ | 1.8 - 2.0 | 30 - 34 | Quintet (quint) |
| Propyl Cγ-H₂ | 2.8 - 3.0 | 38 - 42 | Triplet (t) |
| Amine -NH₂ | 1.5 - 3.0 | - | Broad Singlet (br s) |
*Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).
Infrared (IR) Spectroscopy The IR spectrum is particularly useful for identifying key functional groups. For this compound, the primary amine (N-H) stretching vibrations are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain would appear just below 3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy Raman spectroscopy provides complementary information to IR. The highly symmetric pyrimidine ring breathing modes, which are often weak in the IR spectrum, should give rise to strong signals in the Raman spectrum, providing a distinct fingerprint for the heterocyclic core.
Table 2: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |
| Pyrimidine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |
| Alkyl Chain | C-N Stretch | 1000 - 1250 | Medium |
| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong |
Mass Spectrometric Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molar mass: 137.18 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₇H₁₁N₃).
Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 137. The fragmentation pattern would likely involve characteristic losses from the propylamino chain. A primary fragmentation pathway would be the alpha-cleavage (cleavage of the Cβ-Cγ bond), resulting in a stable iminium ion. Another likely fragmentation is the loss of the propylamino side chain via cleavage of the bond between the ring and the chain, leading to a pyrimidinyl fragment.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 137 | [C₇H₁₁N₃]⁺ | Molecular Ion (M⁺) |
| 108 | [C₅H₆N₃]⁺ | Loss of ethyl group (•C₂H₅) |
| 80 | [C₄H₄N₂]⁺ | Pyrimidine ring fragment |
| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ via alpha-cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the pyrimidine ring is the primary chromophore. It is expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions.
The π → π* transitions, typically of high intensity, arise from the conjugated system of the pyrimidine ring. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are generally weaker and may appear as a shoulder on the main absorption band. The aliphatic propanamine side chain does not absorb in the typical UV-Vis range and is not expected to significantly alter the position of the absorption maxima of the pyrimidine chromophore.
X-ray Crystallographic Determination of Solid-State Molecular Architecture
A definitive understanding of the three-dimensional structure of this compound in the solid state can only be achieved through single-crystal X-ray diffraction. To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases.
If a suitable crystal were analyzed, this technique would provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonds involving the primary amine and the pyrimidine nitrogen atoms, as well as potential π-π stacking interactions between the aromatic rings. These interactions govern the crystal packing and influence the physical properties of the solid material.
Conformational and Tautomeric Equilibrium Studies
Conformational Analysis The flexibility of the propan-1-amine side chain allows for multiple conformations due to rotation around the C-C single bonds. Computational modeling studies would be the most common approach to investigate the relative energies of different conformers (e.g., anti vs. gauche). These studies could predict the most stable, low-energy conformation of the molecule in the gas phase or in solution, which is governed by minimizing steric hindrance.
Tautomeric Equilibrium Tautomerism involves the migration of a proton, resulting in structural isomers that are in equilibrium. While the alkylamino substituent itself is not prone to tautomerization, the pyrimidine ring system can theoretically exist in different tautomeric forms. However, for simple pyrimidines without oxo or amino substituents on the ring itself, the aromatic form is overwhelmingly stable. General studies on pyrimidine derivatives show that the canonical aromatic structure is the dominant species in most conditions. ias.ac.inchemicalbook.com Therefore, for this compound, significant tautomerism is not expected, and the compound should exist predominantly in the form depicted.
Derivatization Strategies and Analog Synthesis Based on the 3 Pyrimidin 5 Yl Propan 1 Amine Scaffold
Amine Functionalization via Acylation, Alkylation, and Sulfonylation
The primary amine group is the most reactive site for functionalization on the 3-(Pyrimidin-5-yl)propan-1-amine scaffold. Its nucleophilic nature allows for a variety of chemical transformations, including acylation, alkylation, and sulfonylation, to generate a diverse library of derivatives.
Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or acid anhydrides under basic conditions yields stable amide derivatives. This strategy is widely used to introduce a vast array of substituents, thereby modulating the compound's lipophilicity, hydrogen bonding capacity, and steric profile.
Alkylation: The introduction of alkyl groups to the amine can be achieved through reactions with alkyl halides. This process can lead to the formation of secondary or tertiary amines. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for controlled mono-alkylation.
Sulfonylation: The formation of sulfonamides occurs when the amine is treated with sulfonyl chlorides. The resulting sulfonamide group is a strong hydrogen bond acceptor and is known to be metabolically stable, making it a valuable functional group in drug design.
Table 1: Summary of Amine Functionalization Reactions
| Reaction Type | Reagent Class | Resulting Functional Group | Purpose in Analog Synthesis |
|---|---|---|---|
| Acylation | Acyl chlorides, Acid anhydrides | Amide | Introduce diverse substituents, modulate polarity and hydrogen bonding. |
| Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary/Tertiary Amine | Modify basicity, lipophilicity, and steric bulk. |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introduce metabolically stable, hydrogen-bonding group. |
Chemical Modifications of the Pyrimidine (B1678525) Heterocyclic Ring
The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity. thieme-connect.de This characteristic makes it susceptible to nucleophilic attack and less prone to electrophilic substitution unless activated by electron-donating groups.
Key modification strategies for the pyrimidine ring include:
Nucleophilic Aromatic Substitution (SNAr): While the parent pyrimidine ring in the scaffold lacks a suitable leaving group, the synthesis of analogs often starts with substituted pyrimidines (e.g., chloropyrimidines). This allows for the displacement of the leaving group by various nucleophiles, such as amines, alcohols, or thiols, to introduce functionality at positions 2, 4, or 6 of the ring.
Ring Transformation: Under certain conditions with strong nucleophiles, the pyrimidine ring can undergo cleavage and recyclization to form different heterocyclic systems. wur.nl For instance, treatment with reagents like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazoles or isoxazoles, respectively. wur.nl
N-Oxidation and Quaternization: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides or alkylated to form quaternary pyrimidinium salts. wur.nlnih.gov Quaternization, in particular, significantly increases the ring's susceptibility to nucleophilic attack, facilitating further derivatization. wur.nl
Metal-Catalyzed Cross-Coupling: Modern synthetic methods, such as Suzuki or Stille coupling, can be employed on halogenated pyrimidine precursors to introduce new carbon-carbon bonds, linking aryl or alkyl groups to the heterocyclic core.
Table 2: Strategies for Pyrimidine Ring Modification
| Modification Strategy | Description | Potential Outcome |
|---|---|---|
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halogen) on the ring by a nucleophile. | Introduction of diverse functional groups at C2, C4, or C6. |
| Ring Transformation | Ring-opening and re-closure sequence initiated by strong nucleophiles. | Conversion of the pyrimidine core into other heterocycles (e.g., pyrazole). wur.nl |
| N-Alkylation (Quaternization) | Alkylation of a ring nitrogen to form a positively charged pyrimidinium salt. | Increases reactivity of the ring towards nucleophiles. wur.nl |
| Cross-Coupling Reactions | Palladium-catalyzed reactions on halo-pyrimidine precursors. | Formation of C-C bonds to attach new carbon-based fragments. |
Elaboration and Structural Diversification of the Propane (B168953) Linker
The three-carbon propane linker provides flexibility and a specific spatial orientation between the pyrimidine ring and the terminal amine. Modifying this linker is a key strategy to optimize interactions with biological targets.
Varying Linker Length: Synthesizing analogs with shorter (ethane) or longer (butane, pentane) alkyl chains can systematically probe the optimal distance required for biological activity.
Introducing Rigidity: The flexibility of the propane chain can be constrained by incorporating features such as double bonds or cyclopropane (B1198618) rings. This conformational restriction can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding.
Incorporating Functional Groups: The linker can be substituted with various functional groups, such as hydroxyls, ketones, or additional amines. This can be achieved by starting with more complex building blocks during the synthesis or through functionalization of a pre-existing linker. For example, a ketone on the linker could serve as a handle for further reactions or as a hydrogen bond acceptor.
Table 3: Approaches for Propane Linker Diversification
| Diversification Approach | Method | Intended Effect |
|---|---|---|
| Change Linker Length | Synthesize analogs with ethyl, butyl, or other alkyl chains. | Optimize the distance between the pyrimidine and amine pharmacophores. |
| Introduce Rigidity | Incorporate double bonds or small rings (e.g., cyclopropane). | Reduce conformational flexibility to enhance binding affinity. |
| Add Functional Groups | Synthesize linkers containing hydroxyls, carbonyls, or other groups. | Introduce new interaction points (e.g., hydrogen bonding). |
Synthesis of Biologically Active Analogs and Hybrid Molecules
The this compound scaffold serves as a foundational structure for the development of various biologically active compounds. Medicinal chemists often create analogs or hybrid molecules, which combine the scaffold with other known pharmacophores to achieve a desired therapeutic effect.
One prominent strategy is the creation of hybrid molecules where the pyrimidine moiety acts as a key synthetic scaffold. nih.gov For instance, pyrimidine derivatives have been incorporated into hybrid structures with quinolones to develop novel inhibitors of human lactate (B86563) dehydrogenase (hLDHA), an important target in cancer metabolism. nih.gov In such designs, the pyrimidine core can be linked to other heterocyclic systems, and the amine on the side chain (or an analogous functional group) can be used as a point of attachment or be further functionalized to modulate activity and physical properties.
Table 4: Examples of Biologically Active Analog Strategies
| Analog Type | Design Strategy | Example Biological Target |
|---|---|---|
| Functionalized Analogs | Acylation or sulfonylation of the terminal amine with various aromatic or heterocyclic groups. | Protein kinases, G-protein coupled receptors. |
| Hybrid Molecules | Covalent linkage of the pyrimidine scaffold to another distinct pharmacophore (e.g., a quinolone). | Enzymes (e.g., hLDHA), ion channels. nih.gov |
| Conformationally Restricted Analogs | Introduction of rigid elements into the propane linker. | Selective receptor subtypes. |
Design and Synthesis of Prodrugs for Enhanced Pharmacological Profiles
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.gov The design of prodrugs based on the this compound scaffold can address challenges such as poor solubility, limited membrane permeability, or rapid first-pass metabolism. nih.govresearchgate.net
Amine-Directed Prodrugs: The primary amine is an ideal handle for prodrug design. It can be temporarily masked by forming an amide or carbamate (B1207046) linkage with a promoiety. nih.gov These linkages are often designed to be cleaved by ubiquitous enzymes like esterases or amidases, releasing the active parent amine. researchgate.net For example, linking a promoiety via an ester bond can create a substrate for esterases, which hydrolyze the ester and trigger the release of the active drug.
Bioreductive Prodrugs: The pyrimidine ring itself can be used to create prodrugs. For instance, N-oxidation of a ring nitrogen can mask the charge of the amine and reduce its initial activity. nih.gov These N-oxides can be selectively reduced back to the active form in hypoxic environments, such as those found in solid tumors, offering a targeted delivery strategy. nih.gov
Solubility-Enhancing Prodrugs: To improve poor aqueous solubility, highly polar or ionizable groups like phosphates or amino acids can be attached to the scaffold. These moieties are later cleaved in vivo to release the active, often more lipophilic, parent drug. nih.gov
Targeted Delivery Systems: The dihydropyridine-pyridinium salt system is a classic prodrug strategy designed for brain delivery. nih.gov The lipophilic dihydropyridine (B1217469) form crosses the blood-brain barrier, where it is oxidized to the charged pyridinium (B92312) salt. This charge traps the molecule in the central nervous system, where it can then be cleaved to release the active amine. nih.gov
Table 5: Prodrug Strategies for the this compound Scaffold
| Prodrug Strategy | Promolety/Modification | Cleavage Mechanism | Pharmacological Goal |
|---|---|---|---|
| Enzyme-Labile Amide/Carbamate | Acyl or alkoxycarbonyl groups. | Enzymatic hydrolysis (amidases, esterases). researchgate.net | Improve membrane permeability, control release rate. |
| Bioreductive N-Oxide | Oxidation of a pyrimidine nitrogen. | Metabolic reduction in hypoxic conditions. nih.gov | Target drug release to hypoxic tissues (e.g., tumors). |
| Phosphate Esters | Phosphorylation (often on a hydroxylated analog). | Enzymatic hydrolysis (phosphatases). nih.gov | Enhance aqueous solubility for intravenous formulation. |
| Dihydropyridine Carrier | Dihydropyridine linked to the amine. | In vivo oxidation and subsequent cleavage. nih.gov | Enhance delivery across the blood-brain barrier. |
Pharmacological Evaluation and Biological Activity Profiling of 3 Pyrimidin 5 Yl Propan 1 Amine
Assessment of Anticonvulsant Efficacy and Mechanisms
There are no available studies that have specifically evaluated the anticonvulsant efficacy of 3-(Pyrimidin-5-yl)propan-1-amine . Research into the anticonvulsant properties of various pyrimidine (B1678525) derivatives has been conducted, with some compounds showing promising activity. nih.govepilepsia.sufrontiersin.orgjapsonline.comresearchgate.netepilepsia.su For instance, certain benzothienopyrimidine derivatives have demonstrated high anticonvulsant activities, particularly against corazole-induced seizures. epilepsia.suepilepsia.su The mechanisms of action for anticonvulsant pyrimidines can be diverse, often involving the modulation of GABAergic neurotransmission or interaction with ion channels. japsonline.com However, without specific experimental data for this compound, its potential as an anticonvulsant and its mechanism of action remain purely speculative.
Investigation of Other Potential Therapeutic Activities (e.g., anti-inflammatory, antimicrobial, anticancer)
While the pyrimidine core is associated with a wide range of therapeutic activities, there is no specific research investigating the anti-inflammatory, antimicrobial, or anticancer potential of This compound .
Anti-inflammatory Activity: Numerous pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes or modulating inflammatory mediators like prostaglandins (B1171923) and cytokines. nih.govnih.govmdpi.comtandfonline.comjddtonline.infonih.govresearchgate.netgsconlinepress.com However, no such studies have been published for this compound.
Antimicrobial Activity: The pyrimidine scaffold is a key component in many antimicrobial agents. nih.govinnovareacademics.inacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net Various derivatives have shown activity against a range of bacterial and fungal strains. nih.govinnovareacademics.innih.govresearchgate.netresearchgate.net There is no available data on the antimicrobial spectrum or efficacy of this compound.
Anticancer Activity: Many pyrimidine analogues have been investigated as potential anticancer agents, with some exhibiting potent activity against various cancer cell lines. ijrpr.comsciensage.infonih.govmdpi.comresearchgate.net The mechanisms often involve the inhibition of kinases or interference with nucleic acid synthesis. ijrpr.comnih.govmdpi.com The anticancer potential of this compound has not been evaluated in any published study.
In Vitro and In Vivo Pharmacodynamic Characterization
There is a complete lack of published data regarding the in vitro and in vivo pharmacodynamic characterization of This compound . Pharmacodynamic studies are essential to understand the biochemical and physiological effects of a drug on the body. For the broader class of pyrimidine derivatives, such studies have been conducted to elucidate their mechanisms of action and dose-response relationships for various biological activities. nih.govnih.govnih.gov Without experimental investigation, the pharmacodynamic profile of this compound remains unknown.
Mechanistic Elucidation of 3 Pyrimidin 5 Yl Propan 1 Amine S Biological Action
Target Identification and Validation Approaches
The initial and most critical step in elucidating the mechanism of action for any bioactive compound is the identification and validation of its molecular target(s). For a novel compound like 3-(pyrimidin-5-yl)propan-1-amine, a variety of unbiased and hypothesis-driven approaches would be utilized.
Biochemical methods are a common starting point. ucsf.edu One such technique is the affinity-based pull-down assay . nih.gov In this method, the small molecule is chemically modified, for instance with a biotin (B1667282) tag, and immobilized on a solid support like agarose (B213101) beads. nih.gov This "baited" support is then incubated with cell lysates. Proteins that bind to the compound are "pulled down" and subsequently identified using techniques like mass spectrometry. nih.gov
Another powerful tool is the use of kinase inhibitor panels . Given that the pyrimidine (B1678525) structure is a frequent "hinge-binding motif" for protein kinases, it would be logical to screen this compound against a large panel of known kinases. acs.orgnih.gov These panels can reveal the compound's potency and selectivity, as demonstrated in studies of other pyrimidine-based inhibitors which have shown varying degrees of selectivity across the kinome. acs.orgnih.gov
Genetic approaches also play a crucial role in target identification and validation. nih.gov Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing could be used to systematically knock down or knock out potential target proteins in cells. ucsf.edu If the cellular effect of the compound is diminished or abolished in cells lacking a specific protein, it strongly suggests that this protein is the target.
Finally, chemical genomics offers a sophisticated method for target validation. nih.gov This approach involves comparing the global gene expression changes (transcriptional signature) induced by the compound of interest with a library of signatures from well-characterized genetic perturbations or other drugs. nih.gov A match in the transcriptional profiles can point towards the compound's target and the pathway it modulates.
Ligand-Receptor Binding Affinity and Selectivity Profiling
Once a potential target is identified, the next step is to quantify the binding affinity and selectivity of the ligand for its receptor. This is crucial for understanding the compound's potency and potential for off-target effects.
Radioligand binding assays are a classic and highly effective method for this purpose. nih.gov In these assays, a radiolabeled version of a known ligand for the target receptor is used. The ability of this compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity, typically expressed as the inhibition constant (Ki). Research on other pyrimidine derivatives has successfully used this method to determine their affinity for various receptors, such as adenosine (B11128) receptors. nih.gov
Modern biophysical techniques also provide detailed insights into ligand-receptor interactions. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two such methods that can directly measure the binding kinetics and thermodynamics of the interaction between the compound and its target protein, without the need for labeling. reactionbiology.com
To assess selectivity, the compound would be tested against a panel of related receptors or proteins. For example, if the primary target is identified as a specific kinase, the compound would be screened against a broad range of other kinases to create a selectivity profile. reactionbiology.com This is critical as many pyrimidine-based kinase inhibitors show activity against multiple kinases. acs.orgnih.gov The following is an illustrative data table showing how the binding affinity and selectivity of a hypothetical compound might be presented.
Table 1: Illustrative Binding Affinity and Selectivity Profile
| Target | Binding Affinity (Ki, nM) |
|---|---|
| Kinase A (Hypothetical Target) | 15 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Receptor X | >10,000 |
| Ion Channel Y | >10,000 |
Enzyme Kinetic Studies and Inhibition/Activation Mechanisms
For targets that are enzymes, such as protein kinases, detailed kinetic studies are necessary to understand how the compound affects their catalytic activity. These studies can reveal whether the compound acts as an inhibitor or an activator, and the nature of its interaction with the enzyme.
Enzyme inhibition assays are fundamental to this process. The activity of the target enzyme is measured in the presence of varying concentrations of the compound. This allows for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Numerous studies on pyrimidine derivatives have reported IC50 values against various enzymes. nih.govfrontiersin.org
To further characterize the mechanism of inhibition, Lineweaver-Burk plots are often employed. researchgate.net By measuring the enzyme's reaction rate at different substrate concentrations in the presence and absence of the inhibitor, it is possible to determine whether the inhibition is competitive, non-competitive, or uncompetitive. This provides valuable information about whether the compound binds to the enzyme's active site or an allosteric site. reactionbiology.com
The inhibition constant (Ki) can also be calculated from these kinetic studies, providing a more absolute measure of the inhibitor's potency. nih.govresearchgate.net The table below illustrates the kind of data that would be generated from such studies.
Table 2: Illustrative Enzyme Kinetic Data
| Enzyme Target | IC50 (nM) | Ki (nM) | Type of Inhibition |
|---|---|---|---|
| Kinase A | 50 | 25 | Competitive |
| Kinase B | 800 | 450 | Competitive |
Cellular Signaling Pathway Modulation and Downstream Effects
The ultimate goal of mechanistic elucidation is to understand how the compound's interaction with its target translates into a cellular response. This involves studying the modulation of cellular signaling pathways and the downstream effects on cellular processes.
If this compound is found to inhibit a protein kinase, a key step would be to investigate its impact on the signaling pathway in which the kinase is involved. For instance, many kinase inhibitors affect critical pathways like the PI3K/AKT/mTOR or MEK-ERK pathways, which are central to cell proliferation, survival, and metabolism. medscape.comresearchgate.net
Western blotting is a widely used technique to assess the phosphorylation state of key proteins within these pathways. researchgate.net A decrease in the phosphorylation of a downstream substrate of the target kinase upon treatment with the compound would provide strong evidence of target engagement and pathway modulation in a cellular context.
The functional consequences of this pathway modulation are then examined. This could involve assays for:
Cell Proliferation: Using methods like the MTT assay to see if the compound inhibits the growth of cancer cells. mdpi.com
Apoptosis (Programmed Cell Death): Techniques such as flow cytometry with Annexin V staining or assays for caspase activation can determine if the compound induces cell death. researchgate.net
Cell Cycle Analysis: Flow cytometry can also be used to determine if the compound causes cells to arrest at a particular phase of the cell cycle.
The following table provides an example of how the effects of a compound on cellular processes might be summarized.
Table 3: Illustrative Cellular Effects
| Cell Line | Proliferation (GI50, µM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| Cancer Cell Line A | 1.2 | Yes | G1/S Phase |
| Cancer Cell Line B | 5.8 | Yes | G2/M Phase |
| Normal Cell Line | >50 | No | No |
Through this systematic and multi-faceted approach, a comprehensive understanding of the biological mechanism of action for a novel compound like this compound can be achieved.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlation of Structural Modifications with Biological Potency and Selectivity
The structure-activity relationship (SAR) of a compound like 3-(Pyrimidin-5-yl)propan-1-amine is systematically explored by synthesizing and testing a series of analogs. Each analog introduces a specific structural change, and the resulting impact on biological potency and selectivity is measured. For pyrimidine-based molecules, modifications can be introduced at several key positions:
The Pyrimidine (B1678525) Ring: Substitutions on the pyrimidine ring can significantly alter the molecule's interaction with biological targets. The nitrogen atoms at positions 1 and 3 are key for forming hydrogen bonds, a crucial interaction for target binding. nih.govmdpi.com The synthetic versatility of the pyrimidine ring allows for the introduction of various substituents at the C2, C4, and C6 positions, which can influence the compound's electronic properties and steric profile. core.ac.uk
The Propanamine Side Chain: The length, flexibility, and basicity of the aminopropyl side chain are critical determinants of biological activity. Altering the chain length or introducing branching can affect the molecule's ability to fit into a target's binding pocket. The terminal amine group is often a key interaction point, and its substitution can modulate binding affinity and selectivity.
The Linker: The point of attachment of the side chain to the pyrimidine ring (C5 in this case) also plays a role. Shifting the side chain to other positions on the pyrimidine ring would create regioisomers with potentially different biological activities due to altered spatial arrangements of key interacting groups.
Systematic studies on various pyrimidine derivatives have demonstrated that even minor structural changes can lead to significant differences in their biological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. core.ac.ukgsconlinepress.com
Below is an illustrative data table showing how SAR data for a series of hypothetical analogs of this compound might be presented.
| Compound ID | R1 (on Pyrimidine) | R2 (on Amine) | Target Binding Affinity (IC₅₀, nM) |
| 1 | H | H | 150 |
| 1a | Cl | H | 75 |
| 1b | OCH₃ | H | 200 |
| 1c | H | CH₃ | 120 |
| 1d | H | C(=O)CH₃ | 500 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Investigation of Physicochemical Properties on Biological Activity
The structure-property relationship (SPR) examines how a molecule's physicochemical characteristics influence its biological activity. For this compound, key properties would include:
pKa: The basicity of the amine group and the pyrimidine nitrogens will determine the ionization state of the molecule at physiological pH. This is critical for solubility, receptor interaction, and cell penetration.
Polar Surface Area (PSA): PSA is a key indicator of a molecule's permeability across biological barriers like the blood-brain barrier.
Solubility: Adequate aqueous solubility is essential for administration and distribution in the body. For instance, a candidate compound in one study showed improved water solubility (13.46 μg/mL at pH 7.0) compared to a predecessor (<1 μg/mL at pH 7.0). nih.gov
The interplay of these properties dictates the compound's pharmacokinetic profile. An illustrative table of how physicochemical properties for a series of analogs might be correlated with a pharmacokinetic parameter is shown below.
| Compound ID | logP | pKa | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| 1 | 1.8 | 9.5 | 500 | 5.2 |
| 1a | 2.5 | 9.3 | 250 | 8.1 |
| 1b | 1.6 | 9.6 | 600 | 4.5 |
| 1c | 2.1 | 10.0 | 450 | 6.3 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach to formally define the mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a series of analogs of this compound, a QSAR model would be developed by:
Data Collection: A dataset of structurally related pyrimidine derivatives with their measured biological activities (e.g., IC₅₀ values) is compiled. researchgate.net
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) are calculated for each molecule in the dataset. nih.gov
Model Generation: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical equation that correlates the descriptors with biological activity. tandfonline.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. thieme-connect.com
QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. researchgate.net For pyrimidine derivatives, QSAR studies have been successfully applied to design inhibitors for various targets, including protein kinases. nih.govtandfonline.com
Ligand Efficiency and Druggability Assessment
In modern drug discovery, it's not just about potency; it's about the efficiency with which a molecule achieves that potency.
Ligand Efficiency (LE): This metric relates the binding energy of a ligand to the number of its non-hydrogen atoms. It provides a measure of how well a molecule binds to its target on a per-atom basis. nih.gov A higher LE value is generally desirable, especially in the early stages of drug discovery. nih.gov
Lipophilic Ligand Efficiency (LLE): LLE relates potency to lipophilicity (LLE = pIC₅₀ - logP). It helps in optimizing potency while controlling the lipophilicity to maintain favorable ADME properties. nih.gov
The assessment of these metrics for this compound and its analogs would guide the optimization process to enhance binding affinity without disproportionately increasing molecular size or lipophilicity, which could lead to poor pharmacokinetic properties. nih.gov The pyrimidine scaffold is often incorporated into drug candidates to improve pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com
The table below illustrates how ligand efficiency metrics could be calculated for a hypothetical series of compounds.
| Compound ID | IC₅₀ (nM) | pIC₅₀ | Heavy Atom Count | logP | LE | LLE |
| 1 | 150 | 6.82 | 12 | 0.57 | 1.8 | 5.02 |
| 1a | 75 | 7.12 | 13 | 0.61 | 2.5 | 4.62 |
| 1b | 200 | 6.70 | 14 | 0.55 | 1.6 | 5.10 |
| 1c | 120 | 6.92 | 13 | 0.59 | 2.1 | 4.82 |
This table is for illustrative purposes and does not represent actual experimental data for this compound. LE is calculated as (1.37 * pIC₅₀) / Heavy Atom Count.
Computational Chemistry and Advanced Molecular Modeling Applications
Molecular Docking and Virtual Screening for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. This technique is crucial for predicting the binding affinity and mode of interaction between a ligand and its receptor, providing a structural basis for its biological activity.
In the context of 3-(Pyrimidin-5-yl)propan-1-amine, molecular docking can be employed to screen for potential biological targets. The pyrimidine (B1678525) core is a well-known scaffold in medicinal chemistry, often found in kinase inhibitors and other therapeutic agents. mdpi.com The docking process involves placing the 3D structure of this compound into the binding site of a selected target protein. A scoring function is then used to estimate the binding energy and rank different binding poses. Key interactions typically observed for pyrimidine-based ligands include hydrogen bonds involving the pyrimidine nitrogens and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site. acs.org The terminal primary amine of the propanamine side chain can also act as a critical hydrogen bond donor or participate in salt-bridge interactions with acidic residues like aspartate or glutamate. acs.org
Virtual screening is an extension of this approach, where large libraries of compounds are computationally docked against a target of interest to identify potential "hits." acs.org If this compound were part of such a library, its potential to bind various targets could be rapidly assessed. For instance, in a virtual screening campaign against Sortase A (SrtA), a bacterial transpeptidase, compounds are often selected based on favorable docking scores and their ability to form hydrogen bonds with key catalytic residues like Cys184 and His120. acs.orgacs.org
Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Docking Score (kcal/mol) | -8.5 | Val889, Leu887 | Hydrophobic |
| Glide Energy (kcal/mol) | -45.2 | Asp185, Glu189 | Hydrogen Bond (Amine) |
| Predicted pKi | 6.2 | Phe122 | π-π Stacking (Pyrimidine) |
| Hydrogen Bonds | 3 | Gln129 | Hydrogen Bond (Pyrimidine N) |
Note: This table is illustrative, based on typical interactions for pyrimidine-based kinase inhibitors, and does not represent experimentally validated data for this specific compound.
Molecular Dynamics Simulations for Conformational Landscapes and Binding Kinetics
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities over time. psecommunity.org
For this compound, MD simulations can be used in several ways:
Conformational Analysis: In solution, the flexible propanamine side chain allows the molecule to adopt numerous conformations. MD simulations can explore this conformational landscape to identify low-energy, stable structures, which is crucial for understanding how the molecule presents itself to a receptor.
Binding Stability: After docking this compound into a target's active site, an MD simulation can be run on the complex to assess its stability. researchgate.net By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and key protein residues, researchers can determine if the predicted binding pose is stable over time or if the ligand dissociates. acs.org
Binding Free Energy Calculation: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate the binding free energy of the ligand-receptor complex, offering a more accurate estimation of binding affinity than docking scores alone.
Binding Kinetics: Advanced MD methods can be used to simulate the entire binding or unbinding process, providing insights into the kinetics of the interaction (k_on and k_off rates).
MD simulations are foundational in modern drug discovery, often used to refine docking results and explore the conformational states of a target enzyme before screening, thereby increasing the reliability of hit identification. acs.orgacs.org
Table 2: Typical Parameters Analyzed from a 100 ns MD Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Value/Observation |
| Ligand RMSD | Root-Mean-Square Deviation of the ligand from its initial docked pose. | < 2.0 Å indicates a stable binding mode. |
| Protein RMSD | RMSD of the protein backbone, indicating overall structural stability. | Fluctuations around a stable average. |
| RMSF | Root-Mean-Square Fluctuation per residue, highlighting flexible regions. | Higher values in loop regions, lower in alpha-helices/beta-sheets. |
| MM/PBSA | Calculated binding free energy. | Negative value (e.g., -30 to -60 kcal/mol) indicates favorable binding. |
| Hydrogen Bonds | Number of hydrogen bonds between ligand and protein over time. | Consistent hydrogen bond occupancy suggests stable key interactions. |
Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of a molecule's properties based on its electronic structure. Unlike molecular mechanics methods that use simplified, classical physics, QM methods solve the Schrödinger equation (or its approximations) to yield detailed information about electron distribution, orbital energies, and molecular reactivity.
For this compound, DFT calculations can elucidate:
Molecular Geometry: QM methods can accurately predict bond lengths, bond angles, and dihedral angles for the molecule's ground state geometry.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine ring and the lone pair on the primary amine would be expected to be regions of negative potential (nucleophilic), while the hydrogen atoms on the amine group would be regions of positive potential.
Reactivity Indices: Parameters derived from QM calculations can predict which sites on the molecule are most likely to undergo specific types of reactions.
This information is invaluable for understanding the intrinsic properties of the molecule, predicting its metabolic fate, and designing derivatives with altered electronic characteristics.
Table 3: Illustrative Quantum Mechanical Properties of this compound (Predicted via DFT)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -0.8 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| NBO Charge on Amine N | -0.95 e | Indicates the nucleophilic character of the primary amine. |
Note: These values are hypothetical and serve as examples of typical DFT calculation outputs.
De Novo Drug Design and Scaffold Hopping Methodologies
When a lead compound like this compound is identified, computational methods can be used to design novel analogues with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics.
Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of the original lead. nih.gov The core molecular framework (the scaffold) is replaced with a different one, while preserving the key pharmacophoric features responsible for binding to the target. Starting with this compound, a scaffold hopping approach might involve:
Heterocycle Replacement: Replacing the pyrimidine ring with other bioisosteric heterocycles like pyridine, pyrazole, or even a non-aromatic ring, while keeping the 3-propan-1-amine side chain in a similar vector. mdpi.comnih.gov This can lead to new intellectual property and may improve properties like solubility or metabolic stability.
Ring System Modification: Altering the pyrimidine ring itself, for example, by fusing it to another ring to create a pyrrolo[2,3-d]pyrimidine or a purine-like system. mdpi.comrsc.org
De novo drug design is a more ambitious computational approach where novel molecular structures are built from scratch or from small fragments directly within the binding site of a target. If the crystal structure of a target protein is known, algorithms can place small molecular fragments (like an amine, a carbonyl group, or a phenyl ring) in favorable positions within the active site and then link them together to generate entirely new molecules that are predicted to bind with high affinity. The structure of this compound could serve as a validation template or a source of initial fragments for such a design process.
Both methodologies leverage structural information from the target and the ligand to explore new chemical space, moving beyond simple derivatization of an existing compound. nih.gov
Pharmacokinetics and Metabolic Disposition of 3 Pyrimidin 5 Yl Propan 1 Amine
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
There is no publicly available data from in vitro studies designed to characterize the ADME profile of 3-(Pyrimidin-5-yl)propan-1-amine. Such studies would typically involve experiments to assess its permeability across biological membranes (as a measure of absorption), its potential for distribution into various tissues, its metabolic pathways, and its likely routes of excretion. Without these studies, the fundamental pharmacokinetic properties of the compound remain uncharacterized.
Metabolic Stability and Metabolite Identification Studies
No information regarding the metabolic stability of this compound in liver microsomes, hepatocytes, or other in vitro systems has been reported in the scientific literature. Consequently, its intrinsic clearance and predicted in vivo clearance are unknown. Furthermore, there have been no metabolite identification studies to determine the chemical structures of any metabolites that may be formed upon biotransformation.
Plasma Protein Binding and Bioavailability Assessment
The extent to which this compound binds to plasma proteins such as albumin is a critical factor in its distribution and availability to target tissues. However, no data on the plasma protein binding of this compound has been published. Similarly, there are no available reports on its oral bioavailability from either preclinical or clinical studies, which would provide insights into the fraction of an oral dose that reaches systemic circulation.
Drug-Drug Interaction Potential (e.g., Cytochrome P450 inhibition/induction)
An assessment of the potential for a compound to cause drug-drug interactions is a key component of its preclinical characterization. This typically involves in vitro assays to determine its ability to inhibit or induce major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. There is no published data on the inhibitory or inductive effects of this compound on any CYP isoforms. Therefore, its potential to alter the metabolism of co-administered drugs is unknown.
In the absence of experimental data, it is not possible to provide interactive data tables with research findings. The information presented here reflects the current state of publicly accessible knowledge regarding the pharmacokinetics of this compound. Further research is necessary to elucidate the ADME properties of this compound.
Translational Research Perspectives and Future Research Directions
Potential as a Lead Compound for Therapeutic Development
There is currently no published research identifying 3-(Pyrimidin-5-yl)propan-1-amine as a hit or lead compound from any screening campaign. The process of drug discovery often involves screening large libraries of compounds to identify molecules that interact with a specific biological target. While many pyrimidine (B1678525) derivatives have been identified as promising starting points for drug development, this particular compound has not been highlighted in the available literature. tandfonline.comresearchgate.net Structure-activity relationship (SAR) studies, which are crucial for optimizing a lead compound, have been conducted on various pyrimidine series, but none specifically detail the synthesis and evaluation of this compound. rsc.orgnih.gov
Exploration of Novel Biological Targets and Therapeutic Indications
The biological targets of this compound remain unknown, as no studies have been published detailing its mechanism of action or its effects in any disease models. The pyrimidine core is known to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes, leading to diverse pharmacological effects such as anti-inflammatory, anticancer, and antiviral activities. rsc.orgresearchgate.net For instance, certain fused pyrimidine derivatives bearing flexible amine-terminating side chains have been investigated as inhibitors of bacterial Sortase A, a target for developing anti-infective agents. acs.orgacs.org However, without specific experimental data, any potential therapeutic indication for this compound is purely speculative.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of novel drug candidates. nih.gov These computational tools are used for tasks such as predicting the biological activity of compounds, designing novel molecules, and optimizing synthetic pathways. While AI/ML has been applied to the broader class of pyrimidine derivatives to predict their properties or to optimize synthesis, there are no specific reports of these technologies being used for the optimization of this compound.
Unaddressed Research Gaps and Emerging Methodologies
The most significant research gap concerning this compound is the complete lack of foundational biological data. Its potential as a therapeutic agent is entirely unexplored. Future research would need to begin with fundamental screening to identify any biological activity.
Emerging methodologies in the synthesis of pyrimidine derivatives could facilitate the future study of this and related compounds. Novel synthetic routes, including base-mediated alkylations and multicomponent reactions, offer efficient ways to create libraries of pyrimidine analogs for biological screening. researchgate.netacs.orgacs.org Should initial screenings identify this compound as a compound of interest, these advanced synthetic methods, coupled with modern high-throughput screening and computational approaches, would be essential for exploring its therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(Pyrimidin-5-yl)propan-1-amine with high purity?
The compound can be synthesized via coupling reactions between pyrimidine-5-carboxylic acid derivatives and propan-1-amine precursors. For example, acylation reactions using activated esters (e.g., NHS esters) or carbodiimide-mediated couplings (e.g., EDC/HOBt) are common. Post-synthesis purification via column chromatography or recrystallization is critical. High-performance liquid chromatography (HPLC) with >95% purity thresholds is recommended for validation .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H/13C NMR : Essential for confirming the amine’s integration and pyrimidine ring protons (e.g., aromatic protons at δ 8.5–9.5 ppm).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to verify molecular weight.
- FT-IR : To identify amine (-NH2) stretching bands (~3300 cm⁻¹) and pyrimidine ring vibrations .
Q. What safety protocols should be followed when handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- Follow OSHA guidelines for amine handling, including spill management with neutralizing agents (e.g., citric acid for basic spills) .
Advanced Research Questions
Q. How can this compound be integrated into drug discovery pipelines targeting kinase inhibitors?
The pyrimidine moiety is a key pharmacophore in kinase inhibitors (e.g., GSK-3β). Functionalize the amine group via reductive amination or nucleophilic substitution to introduce bioisosteres (e.g., sulfonamides, carbamates). Structural analogs in demonstrate coupling with oxazole-carboxylic acids to enhance brain exposure and selectivity .
Q. What strategies resolve contradictions in crystallographic data for pyrimidine-containing amines?
Q. How can radiolabeled derivatives of this compound improve in vivo imaging contrast?
Introduce 18F or 11C isotopes via prosthetic groups (e.g., tetrazine ligation). highlights that fluorinated analogs like N-(3-[18F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine show superior brain clearance and contrast in Aβ plaque imaging. Optimize lipophilicity (logP < 2) to enhance blood-brain barrier penetration .
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?
- DFT calculations : Model charge distribution on the amine group using Gaussian or ORCA.
- Molecular docking : Screen against target proteins (e.g., dopamine D3 receptor) to prioritize synthetic routes.
- pKa prediction tools (e.g., MarvinSuite): Estimate amine basicity to optimize reaction pH .
Data Analysis and Optimization
Q. How can conflicting synthetic yields (e.g., 20% vs. 38% in analogous reactions) be systematically addressed?
- Reaction monitoring : Use in-situ FT-IR or LC-MS to identify intermediates/byproducts.
- Solvent optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce side reactions.
- Catalyst screening : Test Pd/C or CuI for coupling efficiency .
Q. What metrics validate the purity of this compound in preclinical studies?
- HPLC : Retention time matching with standards and ≥95% peak area.
- Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values.
- Karl Fischer titration : Moisture content <0.1% to ensure stability .
Experimental Design
Q. How to design a stability study for this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
